molecular formula C13H12N2O2 B15242945 Methyl 6-(phenylamino)nicotinate CAS No. 51269-86-4

Methyl 6-(phenylamino)nicotinate

Cat. No.: B15242945
CAS No.: 51269-86-4
M. Wt: 228.25 g/mol
InChI Key: PALTZMQBNOJOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(phenylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with a phenylamino substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(phenylamino)nicotinate typically involves the esterification of 6-(phenylamino)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(phenylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 6-(phenylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the phenylamino group.

    6-Methylnicotinate: Similar structure but with a methyl group instead of a phenylamino group.

    Phenylamino derivatives: Other compounds with phenylamino groups attached to different positions on the nicotinic acid ring.

Uniqueness

Methyl 6-(phenylamino)nicotinate is unique due to the presence of both the methyl ester and phenylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51269-86-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 6-anilinopyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-7-8-12(14-9-10)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15)

InChI Key

PALTZMQBNOJOAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.